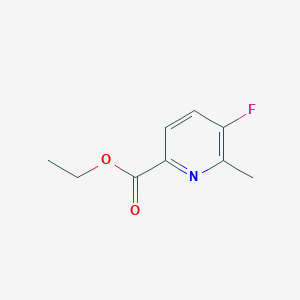

Ethyl 5-fluoro-6-methylpicolinate

Description

Ethyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative with a molecular formula of C₉H₁₀FNO₂ and a molar mass of 199.18 g/mol. This compound features a pyridine ring substituted with a fluorine atom at position 5, a methyl group at position 6, and an ethyl ester moiety at position 2. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine group, which enhances stability and modulates reactivity in substitution reactions .

Key applications include its role in synthesizing receptor modulators, kinase inhibitors, and bioactive molecules. For example, fluorinated picolinates are often leveraged in drug discovery for their improved metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl 5-fluoro-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSQWAVCFOCQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-6-methylpicolinate typically involves the esterification of 5-fluoro-6-methylpicolinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. These processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-6-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Products vary depending on the nucleophile used.

Reduction: this compound alcohol.

Oxidation: 5-fluoro-6-methylpicolinic acid.

Scientific Research Applications

Ethyl 5-fluoro-6-methylpicolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Modifications

- Ester Group Variations : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe), as in mthis compound, reduces lipophilicity and increases solubility in aqueous media. This impacts pharmacokinetic profiles, making methyl esters more suitable for formulations requiring rapid dissolution .

- Carboxylic Acid vs. Ester : 5-Fluoro-3-methylpicolinic acid lacks the ester group, instead featuring a carboxylic acid (COOH). This increases polarity and acidity (pKa ~2.5–3.5), enabling interactions with metal ions or basic residues in enzyme active sites .

Halogen Substitution Effects

- Fluorine vs. Chlorine : Ethyl 6-chloro-5-methylpicolinate replaces fluorine with chlorine at position 5. Chlorine’s larger atomic radius and stronger electron-withdrawing effect enhance electrophilicity, favoring nucleophilic aromatic substitution reactions. However, chlorine may increase toxicity risks compared to fluorine .

Aromatic and Steric Modifications

- Bulkier Substituents: Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate incorporates a dichlorophenyl group and methoxy substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.